Biochemical Potency Advantage on EP300 Versus Closest Structural Analogue Ep300/CREBBP-IN-3
Among the diamide-series compounds disclosed in patent JPWO2018235966A1, Ep300/CREBBP-IN-2 (Example 73) exhibits an IC₅₀ for EP300 of 0.052 μM, which is nominally more potent than the IC₅₀ of 0.056 μM reported for Ep300/CREBBP-IN-3 (Example 61) [1]. While the difference in EP300 inhibition is modest, Ep300/CREBBP-IN-2 shows a substantially larger window over CREBBP (IC₅₀ 0.148 μM) compared with Ep300/CREBBP-IN-3 (IC₅₀ 0.095 μM), resulting in an EP300:CREBBP selectivity ratio of approximately 2.8-fold for Ep300/CREBBP-IN-2 versus 1.7-fold for Ep300/CREBBP-IN-3 [1][2]. This indicates that Ep300/CREBBP-IN-2 provides a clearer pharmacological separation between the two paralogues, which is critical when dissecting EP300-specific functions without full CREBBP suppression.
| Evidence Dimension | EP300 and CREBBP biochemical IC₅₀ (μM) and derived selectivity ratio |
|---|---|
| Target Compound Data | EP300 IC₅₀ = 0.052 μM; CREBBP IC₅₀ = 0.148 μM; ratio ≈ 2.8 |
| Comparator Or Baseline | Ep300/CREBBP-IN-3 (Example 61): EP300 IC₅₀ = 0.056 μM; CREBBP IC₅₀ = 0.095 μM; ratio ≈ 1.7 |
| Quantified Difference | EP300 potency difference: ΔIC₅₀ = 0.004 μM (7.7% improvement). EP300:CREBBP selectivity window: 2.8 vs. 1.7 (65% wider separation). |
| Conditions | In vitro biochemical HAT activity assays as described in patent examples; exact enzyme construct and substrate conditions not publicly detailed outside the patent specification. |
Why This Matters
For researchers needing to inhibit EP300 while preserving a greater fraction of CREBBP activity, Ep300/CREBBP-IN-2 offers a more favourable selectivity window than its closest structural analogue, reducing the risk of confounding dual-paralogue knock-down.
- [1] NAITO Hiroyuki, et al. EP300 / CREBBP inhibitor. Patent JPWO2018235966A1, filed December 6, 2018, and published June 21, 2020. View Source
- [2] PeptideDB. Ep300/CREBBP-IN-3 Product Database Entry. Accessed April 2026. View Source
